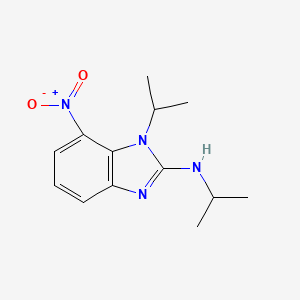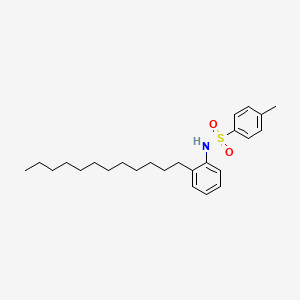
1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo- is a chemical compound with a unique structure that includes an azepine ring, a carboxamide group, and an octyl chain
Métodos De Preparación
The synthesis of 1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo- typically involves the following steps:
Formation of the Azepine Ring: The azepine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced through reactions with amines and carboxylic acids or their derivatives.
Attachment of the Octyl Chain: The octyl chain is attached via alkylation reactions, often using octyl halides under basic conditions.
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity.
Análisis De Reacciones Químicas
1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxamide group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the specific reagents used.
Aplicaciones Científicas De Investigación
1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo- can be compared with similar compounds such as:
1H-Azepine-1-carboxamide, hexahydro-2-oxo-: This compound lacks the octyl chain, which may affect its solubility and biological activity.
N,N’-Hexane-1,6-diylbis(hexahydro-2-oxo-1H-azepine-1-carboxamide): This compound has a different structure with two azepine rings connected by a hexane chain, leading to different chemical and biological properties.
The uniqueness of 1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo- lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
143028-73-3 |
|---|---|
Fórmula molecular |
C15H28N2O2 |
Peso molecular |
268.39 g/mol |
Nombre IUPAC |
N-octyl-2-oxoazepane-1-carboxamide |
InChI |
InChI=1S/C15H28N2O2/c1-2-3-4-5-6-9-12-16-15(19)17-13-10-7-8-11-14(17)18/h2-13H2,1H3,(H,16,19) |
Clave InChI |
VGNLTWXYTHRFIA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNC(=O)N1CCCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![23-[(Octadecylsulfanyl)methyl]-19,22,25,28-tetrathiahexatetracontane](/img/structure/B12542487.png)
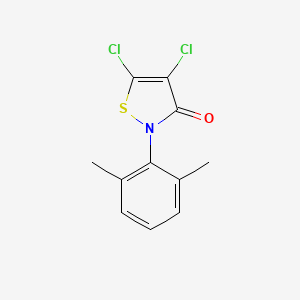
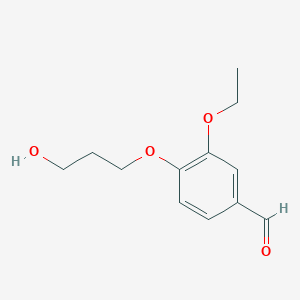
![(4-Nitrophenyl) 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate](/img/structure/B12542502.png)
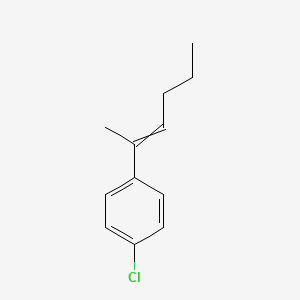

![(3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one](/img/structure/B12542524.png)
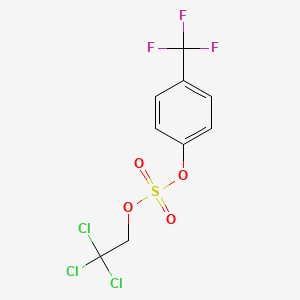
![5-Bromo-6-phenyl-2-(pyridin-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12542541.png)

